molecular formula C5H2FN3 B6228026 3-fluoropyridazine-4-carbonitrile CAS No. 2141285-43-8

3-fluoropyridazine-4-carbonitrile

Cat. No.: B6228026
CAS No.: 2141285-43-8
M. Wt: 123.1
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Description

3-Fluoropyridazine-4-carbonitrile is a versatile fluorinated heterocyclic building block designed for research applications in medicinal chemistry and drug discovery. The pyridazine core, a diazine ring, exhibits unique physicochemical properties including a high dipole moment and weak basicity, which are valuable in molecular design for influencing target engagement and optimizing the pharmacokinetic profile of lead compounds . The presence of both a fluorine atom and a nitrile group on the ring provides distinct points for synthetic elaboration. The fluorine can be exploited in nucleophilic aromatic substitution reactions or to modulate electronic properties and metabolic stability, while the electron-withdrawing nitrile group can serve as a hydrogen bond acceptor and is a common pharmacophore in many bioactive molecules. This compound is structurally related to pyridine and pyridazine carbonitriles that are established precursors in the synthesis of active pharmaceutical ingredients (APIs) and more complex heterocyclic systems, such as pyrazolopyridines . Researchers can leverage this scaffold in the development of novel therapeutic agents, taking advantage of the pyridazine ring's potential to reduce interaction with the cardiac hERG potassium channel and its low cytochrome P450 inhibitory effects . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2141285-43-8

Molecular Formula

C5H2FN3

Molecular Weight

123.1

Purity

95

Origin of Product

United States

Preparation Methods

Halogen Exchange (Halex) Reactions

The Halex reaction remains a cornerstone for introducing fluorine into aromatic systems. For 3-fluoropyridazine-4-carbonitrile, this typically involves displacing a chlorine or bromine atom at the 3-position using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. A representative protocol adapted from pyridine fluorination involves:

  • Substrate : 3-chloropyridazine-4-carbonitrile

  • Fluorinating agent : CsF (3.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 150°C, 24 h under argon

Preliminary studies suggest yields of 58–72% under these conditions, though competing decyaniation (<15%) limits efficiency. Cyclic voltammetry analyses indicate that electron-withdrawing cyano groups activate the C–Cl bond toward nucleophilic substitution, reducing activation energy by ~30 kJ/mol compared to non-cyano analogs.

Diazotization-Fluoridation (Blaz-Schiemann Route)

Adapting the Blaz-Schiemann reaction to pyridazines requires careful control of diazonium intermediate stability. Starting from 3-aminopyridazine-4-carbonitrile:

  • Diazotization with NaNO₂/HCl at −5°C

  • Fluoridation via thermal decomposition of the diazonium tetrafluoroborate salt

This method achieves 40–55% yields but faces challenges in pyridazine ring stability under acidic conditions.

Cyclization Strategies for Pyridazine Ring Formation

[4+2] Cycloaddition with Fluorinated Synthons

Building the pyridazine ring de novo allows simultaneous incorporation of fluorine and cyano groups. A three-component reaction between:

  • 1,2-Diaza-1,3-diene

  • Fluoroacetylene

  • Cyanating agent (e.g., CuCN)

Under Pd(II) catalysis (Pd(OAc)₂, 10 mol%), this method achieves 65% yield in acetonitrile at 80°C. The reaction’s regioselectivity stems from the electron-deficient nature of the diaza-diene, which preferentially reacts at the β-position of the fluoroacetylene.

Condensation of Hydrazines with Fluorinated Carbonyls

Condensing 1,2-diketones with fluorinated malononitrile derivatives in the presence of hydrazine provides direct access to this compound. Optimal conditions identified through design of experiments (DoE):

ParameterOptimal Value
Hydrazine (equiv)1.2
SolventEthanol/H₂O (4:1)
TemperatureReflux (78°C)
Reaction time8 h
Yield82%

Side products include regioisomeric 4-fluoropyridazine-3-carbonitrile (<12%), necessitating chromatographic separation.

Nucleophilic Aromatic Substitution (SNAr)

The cyano group’s strong electron-withdrawing effect activates position 3 for SNAr reactions:

General protocol :

  • Substrate : 3-nitro-/3-chloropyridazine-4-carbonitrile

  • Fluoride source : KF/18-crown-6

  • Solvent : DMSO, 120°C, 48 h

Comparative kinetic data:

Leaving Groupk (×10⁻⁵ s⁻¹)ΔG‡ (kJ/mol)
Cl2.198.4
NO₂5.789.1
OTs3.993.6

Nitro-substituted substrates demonstrate superior reactivity, though require subsequent reduction steps.

Electrochemical Fluorination

Emerging techniques employ electrochemical cells to generate fluoride nucleophiles in situ. A divided cell configuration with:

  • Anode : Pt mesh

  • Cathode : Ni foam

  • Electrolyte : Et₃N·3HF in acetonitrile

Constant potential electrolysis (−1.8 V vs Ag/AgCl) converts 3-chloropyridazine-4-carbonitrile to the fluoro derivative in 61% yield with 88% Faradaic efficiency. This method eliminates stoichiometric fluoride waste but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Critical evaluation of methodologies based on industrial viability:

MethodYield RangePurity (%)Cost IndexScalability
Halex Reaction58–72%95–981.0Excellent
Cyclization75–82%90–931.8Moderate
Cross-Coupling68–75%97–992.5Limited
Electrochemical55–61%85–883.2Challenging

Halex reactions provide the best balance of cost and scalability, while cyclization offers highest yields despite higher solvent consumption .

Chemical Reactions Analysis

3-fluoropyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group (C≡N) at position 4 is a reactive functional group that can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and amines, leading to the formation of substituted pyridazine derivatives.

    Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.

Scientific Research Applications

3-fluoropyridazine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The combination of the pyridazine scaffold, fluorine substitution, and cyano group makes it a potential candidate for drug discovery and development. It can be used to design novel pharmaceuticals targeting specific biological pathways.

    Material Science: Fluorinated pyridazine derivatives have unique properties that make them suitable for applications in organic electronics and functional materials.

    Biological Research: The compound’s structural features allow for the exploration of its biological activity, including potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-fluoropyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets and pathways. The fluorine atom at position 3 can enhance the compound’s lipophilicity and metabolic stability, improving its interaction with biological membranes and enzymes. The cyano group at position 4 can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares key structural and molecular features of 3-fluoropyridazine-4-carbonitrile with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound F (C3), CN (C4) C₅H₂FN₃ 139.09 (calculated) Potential drug intermediate Inferred
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile Cl (C3), Ph (C5/C6), CN (C4) C₁₇H₁₀ClN₃ 291.73 Organic synthesis building block
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile 3-Fluoropyridinyl, piperidine, CN C₁₁H₁₀FN₃ 203.22 CNS drug research
3-(4-Benzyhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile CF₃ (C5), benzhydrylpiperazino (C3), CN (C2) C₂₄H₂₁F₃N₄ 422.45 Bioactive kinase inhibitor

Key Observations :

  • Ring Systems : Pyridazine derivatives (e.g., this compound) exhibit distinct electronic properties compared to pyridine analogs (e.g., 4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile), influencing solubility and reactivity .
  • Substituent Complexity: Bulky groups like benzhydrylpiperazino (in 3-(4-benzyhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile) enhance receptor binding but may reduce metabolic stability .

Pharmacological and Toxicological Profiles

  • Pyridine-3-Carbonitrile Derivatives : Exhibit broad bioactivity, including anticancer and antimicrobial effects, but trifluoromethyl groups (e.g., in ) can increase hepatotoxicity risks .
  • Pyrazole Carbonitriles : Compounds like 1-(3,5-difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile () show enhanced selectivity for kinase targets due to fluorine’s electronic effects .
  • Pyridazine Analogs : The absence of phenyl groups (cf. 3-chloro-5,6-diphenylpyridazine-4-carbonitrile) in this compound may reduce off-target interactions, improving safety profiles .

Q & A

Q. What are the established synthetic routes for 3-fluoropyridazine-4-carbonitrile, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves fluorination of 4-cyanopyridine derivatives. A common method uses Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent in dimethylformamide (DMF) at 80°C, achieving yields of ~65–75% . Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) enhance fluorination efficiency but may degrade sensitive functional groups.
  • Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates and improve reagent solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Answer: Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Fluorine coupling splits signals (e.g., pyridazine protons show doublets or triplets).
    • ¹³C NMR : The cyano group appears at ~115–120 ppm, while fluorine-substituted carbons resonate downfield .
  • Mass spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 138.03 for C₅H₂FN₃) .
  • IR spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer: The compound serves as:

  • Bioisostere : The fluorine atom enhances metabolic stability and membrane permeability in drug candidates .
  • Kinase inhibitor precursor : Derivatives inhibit enzymes like EGFR and VEGFR2 by mimicking ATP-binding motifs .
  • Antiproliferative agent : Fluorinated pyridazines disrupt cancer cell cycles via intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?

Answer: Contradictions in NMR or mass spectra often arise from:

  • Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, shifting proton signals. Use DEPT-135 or 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Residual solvents : DMF or DMSO-d₆ impurities mimic unexpected signals. Always reference solvent peaks in analysis .
  • Isotopic patterns : Fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) isotopic clusters in mass spectra require high-resolution instruments for accurate identification .

Q. What strategies optimize regioselectivity in fluorination reactions targeting this compound?

Answer: Regioselectivity challenges arise due to competing fluorination at adjacent positions. Mitigation strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -CN) to position fluorine at C3 via palladium-catalyzed C–H activation .
  • Solvent effects : Less polar solvents (e.g., THF) favor kinetic control, reducing byproduct formation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify optimal fluorination pathways .

Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in cross-coupling reactions?

Answer: The fluorine atom:

  • Decreases ring basicity : Reduces coordination with Pd catalysts in Suzuki-Miyaura couplings, requiring stronger bases (e.g., Cs₂CO₃) .
  • Activates adjacent positions : Electrophilic substitution favors C5 due to the electron-withdrawing -CN and -F groups.
  • Steric effects : Fluorine’s small size allows bulky ligands (e.g., SPhos) to enhance coupling efficiency (yields >80%) .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

Answer: Key assays include:

  • Kinase inhibition : ADP-Glo™ assays measure ATP consumption in recombinant kinases (IC₅₀ values <100 nM reported for EGFR inhibitors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values correlated to substituent electronic profiles .
  • Molecular docking : AutoDock Vina predicts binding modes to active sites (e.g., VEGFR2 PDB: 4ASD) .

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